molecular formula C22H21BrCl2N6O B1663391 Adenosine Kinase Inhibitor CAS No. 214697-26-4

Adenosine Kinase Inhibitor

Cat. No. B1663391
M. Wt: 463.3 g/mol
InChI Key: OOXNYFKPOPJIOT-UHFFFAOYSA-N
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Description

Adenosine Kinase Inhibitors are a class of compounds that inhibit the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP). This process plays a crucial role in controlling the cellular concentration of Ado and also in the maintenance of methylation reactions .


Synthesis Analysis

The synthesis of Adenosine Kinase Inhibitors involves complex biochemical reactions. A screening study of in-house adenines led to the identification of four 9-ethyladenine derivatives showing activity at the CK1δ enzyme .


Molecular Structure Analysis

Adenosine Kinase Inhibitors are known to bind in closed and open conformations. Nucleoside inhibitors resemble the adenosine (substrate) molecule in shape. The utility of using simple shape descriptors was extrapolated in a novel way for the extraction of newer scaffolds from the database .


Chemical Reactions Analysis

Adenosine kinase plays a key role in adenosine metabolism. The enzymes responsible for lowering adenosine concentration are adenosine kinase (ADK) and adenosine deaminase (ADA), which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .


Physical And Chemical Properties Analysis

Adenosine Kinase Inhibitors are cell-permeable, non-nucleoside pyridopyrimidine compounds. They act as potent, adenosine-competitive, and reversible ADK inhibitors .

Future Directions

There is a significant interest in the development of small-molecule kinase inhibitors for the treatment of diverse types of cancer. Despite enormous progress, several important gaps exist in our knowledge regarding ADK, particularly concerning the cellular functions of the two isoforms and how their relative amounts in different tissues are regulated .

properties

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNYFKPOPJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrCl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017168
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine Kinase Inhibitor

CAS RN

214697-26-4
Record name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
BN Cronstein, D Naime… - Arthritis & Rheumatism …, 1995 - Wiley Online Library
… Indeed, our previous studies have shown that the adenosine kinase inhibitor GP-1-515 was … study to test the possibility that the adenosine kinase inhibitor GP-1-515 is antiinflammatory …
Number of citations: 165 onlinelibrary.wiley.com
GS Firestein, D Boyle, DA Bullough… - … (Baltimore, Md.: 1950 …, 1994 - journals.aai.org
… One novel adenosine kinase inhibitor, GP-1-515, was studied in two models of septic shock to assess its protective effects. GP-1-515 significantly decreased mortality in mice that …
Number of citations: 172 journals.aai.org
B Siegmund, F Rieder, S Albrich, K Wolf… - … of Pharmacology and …, 2001 - ASPET
… The adenosine kinase inhibitor GP515 used in this study exhibits these capacities and additionally achieves in vitro and in vivo all the above-described anti-inflammatory effects for …
Number of citations: 160 jpet.aspetjournals.org
GS Firestein, DA Bullough, MD Erion… - … (Baltimore, Md.: 1950 …, 1995 - journals.aai.org
Adenosine and adenosine analogues exhibit anti-inflammatory effects in vitro and in vivo, but their usefulness is limited by profound cardiovascular side effects. Therefore, we …
Number of citations: 138 journals.aai.org
A Poon, J Sawynok - European journal of pharmacology, 1999 - Elsevier
… Spinal administration of an adenosine kinase inhibitor, alone or in combination with an … of 5′-amino-5′-deoxyadenosine (an adenosine kinase inhibitor), 2′-deoxycoformycin (an …
Number of citations: 62 www.sciencedirect.com
X Wang, T Li - Current Drug Targets, 2020 - ingentaconnect.com
… On the other hand, focal adenosine augmentation therapy, using adenosine kinase inhibitor, has been proved to be effective for reducing seizures in both animal models and in vitro …
Number of citations: 12 www.ingentaconnect.com
EA Kowaluk, MF Jarvis - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… tion of neutrophil adhesion by adenosine and an adenosine kinase inhibitor. The role of … adenosine kinase inhibitor attenuates carrageenaninduced hyperalgesia and inflammation in …
Number of citations: 169 www.tandfonline.com
JB Wiesner, BG Ugarkar, AJ Castellino… - … of Pharmacology and …, 1999 - ASPET
Adenosine levels increase at seizure foci as part of a postulated endogenous negative feedback mechanism that controls seizure activity through activation of A 1 adenosine receptors. …
Number of citations: 117 jpet.aspetjournals.org
A Poon, J Sawynok - European journal of pharmacology, 1995 - Elsevier
… Spinal administration of adenosine analogs and an adenosine kinase inhibitor produces … -amino-5'-deoxyadenosine, an adenosine kinase inhibitor, and deoxycoformycin, an adenosine …
Number of citations: 85 www.sciencedirect.com
US Sandau, M Yahya, R Bigej, JL Friedman… - …, 2019 - Wiley Online Library
Objective Over one‐third of all patients with epilepsy are refractory to treatment and there is an urgent need to develop new drugs that can prevent the development and progression of …
Number of citations: 48 onlinelibrary.wiley.com

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